molecular formula C9H17N3S B2402764 5-hexyl-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 69480-45-1

5-hexyl-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2402764
CAS No.: 69480-45-1
M. Wt: 199.32
InChI Key: AUFAWIILZVUJLW-UHFFFAOYSA-N
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Description

3-Hexyl-4-methyl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a hexyl group at the 3-position and a methyl group at the 4-position, along with a thione group at the 5-position of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hexyl-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of a hydrazide with carbon disulfide, followed by cyclization with an alkylating agent to introduce the hexyl and methyl groups . The reaction conditions often require a base such as potassium hydroxide and a solvent like ethanol.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Hexyl-4-methyl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

3-Hexyl-4-methyl-1H-1,2,4-triazole-5-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-hexyl-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets through its thione and triazole groups. These groups can form non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access .

Comparison with Similar Compounds

  • 3-Methyl-1H-1,2,4-triazole-5-thiol
  • 1H-1,2,4-Triazole-3-thiol
  • 3,5-Dimethyl-4H-1,2,4-triazole

Comparison: Compared to its analogs, 5-hexyl-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the hexyl group, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring enhanced surface hydrophobicity, such as in the flotation recovery of copper minerals . Additionally, the combination of hexyl and methyl groups may enhance its biological activity compared to simpler triazole derivatives.

Biological Activity

5-Hexyl-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound features:

  • A triazole ring which contributes to its biological activity.
  • A thione group that enhances its interaction with biological targets.
  • A hexyl group at the 3-position which imparts unique hydrophobic properties.

The biological activity of this compound primarily involves:

  • Non-covalent interactions with enzymes and receptors through its thione and triazole groups.
  • Enzyme inhibition by binding to active sites, preventing substrate access, which is crucial for its antimicrobial effects.

Antimicrobial Activity

Research indicates that compounds within the triazole family exhibit significant antibacterial properties. For instance:

  • Antibacterial Activity : In vitro studies have demonstrated that derivatives of triazoles show effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
    • The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 5 µg/mL against resistant strains .
CompoundMIC (µg/mL)Bacterial Strain
This compoundTBDTBD
Triazole Derivative A5S. aureus
Triazole Derivative B3.25Mycobacterium smegmatis

Antifungal Activity

The compound is also explored for antifungal properties:

  • Studies have shown that triazoles can inhibit fungal growth by disrupting cell membrane synthesis and function. The presence of the thione group enhances this antifungal activity.

Anticancer Potential

Recent investigations have suggested that triazoles may exhibit anticancer properties:

  • Certain derivatives have been evaluated in vitro for cytotoxicity against cancer cell lines, showing promising results in inhibiting tumor growth .

Case Studies

  • Antibacterial Screening : A study conducted on various triazole derivatives indicated that modifications at the C-3 position significantly influenced antibacterial potency. The introduction of hydrophobic groups like hexyl enhanced activity against gram-positive bacteria .
  • Antifungal Assays : In vitro tests revealed that specific derivatives of 5-hexyl triazoles displayed potent antifungal activity against Candida albicans, suggesting their potential use in treating fungal infections .

Properties

IUPAC Name

3-hexyl-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3S/c1-3-4-5-6-7-8-10-11-9(13)12(8)2/h3-7H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFAWIILZVUJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=NNC(=S)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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